molecular formula C7H7ClO B13436769 4-Chloro-2-(methyl-d3)phenol

4-Chloro-2-(methyl-d3)phenol

Cat. No.: B13436769
M. Wt: 145.60 g/mol
InChI Key: RHPUJHQBPORFGV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(methyl-d3)phenol is a chlorinated phenol derivative with the molecular formula C7H7ClO.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(methyl-d3)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts reactions. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 40-50°C .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of chlorotoluenes or the related sulfonates. Another method entails the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methyl-d3)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methyl-d3)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its deuterated methyl group (methyl-d3) also makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .

Properties

Molecular Formula

C7H7ClO

Molecular Weight

145.60 g/mol

IUPAC Name

4-chloro-2-(trideuteriomethyl)phenol

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3

InChI Key

RHPUJHQBPORFGV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.